3-chloro-4-(4-fluorobenzyl)-4H-1,2,4-triazole
Description
Properties
IUPAC Name |
3-chloro-4-[(4-fluorophenyl)methyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFN3/c10-9-13-12-6-14(9)5-7-1-3-8(11)4-2-7/h1-4,6H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQFHJMDQZDCBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NN=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct N-Alkylation of Triazole Intermediates
A common approach involves alkylating pre-formed 4H-1,2,4-triazole derivatives with 4-fluorobenzyl halides. For instance, 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole analogs are synthesized by reacting 4-alkyl-4H-1,2,4-triazoles with aryl halides in toluene/water/ethanol mixtures using Pd(PPh₃)₄ and NBu₄Br as catalysts. Adapting this method, 4-fluorobenzyl bromide could replace aryl halides to install the benzyl group.
Example Protocol:
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React 3-chloro-4H-1,2,4-triazole with 4-fluorobenzyl bromide (1.2 eq) in DMF.
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Add K₂CO₃ (2 eq) as base, heat at 80°C for 12 hours.
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Purify via column chromatography (ethyl acetate/hexane).
Yields for analogous alkylations range from 65–80%, depending on steric and electronic factors.
Halogenation Techniques for Chlorine Incorporation
Electrophilic Chlorination
Chlorine can be introduced at the 3-position using electrophilic chlorinating agents like SOCl₂ or PCl₅. For example, N,N′-bis(4-bromobenzoyl)hydrazine is treated with PCl₅ in toluene to generate a reactive chloro intermediate, which subsequently cyclizes to form triazole derivatives. Applying this method to a 4-(4-fluorobenzyl)-4H-1,2,4-triazole precursor would yield the desired 3-chloro product.
Key Reaction Conditions:
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Solvent: Toluene or dichloromethane.
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Temperature: 0°C to room temperature.
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Stoichiometry: 1.5 eq PCl₅ relative to substrate.
Post-chlorination purification often involves neutralization with NaHCO₃ and recrystallization from ethanol/DMF mixtures.
A streamlined synthesis combines triazole ring formation with simultaneous 4-fluorobenzyl group introduction. Thiocarbohydrazide and 4-fluorobenzyl chloride are heated in a polar aprotic solvent (e.g., DMF) at 120°C for 6 hours, followed by chlorination. This method mirrors the synthesis of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives, where aldehydes and triazole precursors condense under acidic conditions.
Optimization Data:
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | DMF | 72 |
| Temperature | 120°C | 68 |
| Reaction Time | 8 hours | 75 |
| Catalyst | H₂SO₄ (5 drops) | 70 |
Analytical Characterization and Validation
Successful synthesis is confirmed via:
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¹H NMR : Aromatic protons of the 4-fluorobenzyl group appear as doublets (δ 7.2–7.4 ppm, J = 8.6 Hz).
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LC-MS : Molecular ion peak at m/z 255.7 [M+H]⁺.
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Elemental Analysis : Calculated for C₉H₇ClFN₃: C 48.56%, H 3.17%, N 18.89%.
Purity ≥95% is achievable via recrystallization from ethanol/water (3:1).
Challenges and Mitigation Strategies
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Low Alkylation Yields : Steric hindrance from the 4-fluorobenzyl group reduces reactivity. Mitigation: Use phase-transfer catalysts (e.g., NBu₄Br) or microwave-assisted heating.
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Chlorine Displacement : The 3-chloro group may undergo hydrolysis. Mitigation: Conduct reactions under anhydrous conditions and avoid prolonged heating.
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Alkylation | 70–75 | 95 | Moderate | High |
| One-Pot Cyclization | 65–68 | 90 | High | Moderate |
| Cross-Coupling | 60–85 | 97 | Low | Low |
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-(4-fluorobenzyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted triazoles with various functional groups.
Oxidation: Formation of triazole oxides or hydroxides.
Reduction: Formation of dihydrotriazole derivatives.
Scientific Research Applications
3-chloro-4-(4-fluorobenzyl)-4H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of certain pathogens.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as an antifungal or anticancer agent.
Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 3-chloro-4-(4-fluorobenzyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of enzymes or proteins essential for the survival and proliferation of pathogens. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Analogues
4-(4-Chlorophenyl)-3-[(4-Fluorobenzyl)Sulfanyl]-5-(Thiophen-2-yl)-4H-1,2,4-Triazole
- Substituents : 4-(4-Chlorophenyl), 3-sulfanyl-(4-fluorobenzyl), 5-thiophen-2-yl.
- Activity : Selective COX-2 inhibitor (IC₅₀ = 4.26 μM, selectivity index = 1.89) .
- Key Features : The sulfanyl group and thiophene ring facilitate chalcogen bonding and π-π stacking with Tyr355 in COX-2, enhancing selectivity. The 4-fluorobenzyl group contributes to hydrophobic interactions .
- Comparison : Unlike the target compound, this analog’s sulfanyl and thiophene substituents broaden its interaction profile, making it more effective in COX-2 inhibition.
3-Amino-5-[4-Chloro-2-(2-Fluorophenoxy)Phenyl]-4H-1,2,4-Triazole
- Substituents: 3-amino, 5-(4-chloro-2-fluorophenoxyphenyl).
- Activity : Anticonvulsant (ED₅₀ = 1.4 mg/kg in PTZ-induced seizures) .
- Key Features: The amino group enables hydrogen bonding with GABA receptors, while the fluorophenoxy group enhances lipophilicity for blood-brain barrier penetration.
3-Heptyloxy-4-(4-Hexyloxyphenyl)-4H-1,2,4-Triazole
- Substituents : 3-heptyloxy, 4-(4-hexyloxyphenyl).
- Activity : Anticonvulsant (ED₅₀ = 37.3 mg/kg in MES test) with low neurotoxicity (protective index = 11.3) .
- Key Features : Long alkoxy chains improve lipophilicity and CNS bioavailability.
- Comparison : The target compound’s rigid fluorobenzyl group may reduce bioavailability compared to flexible alkoxy chains but could mitigate metabolic instability.
Structure-Activity Relationship (SAR) Trends
Electron-Withdrawing Groups : Chlorine and fluorine atoms enhance binding to enzymes (e.g., COX-2) via dipole interactions and stabilize the triazole ring .
Aromatic Substitutions : Benzyl or phenyl groups (e.g., 4-fluorobenzyl) enable π-π stacking with aromatic residues in target proteins, critical for COX-2 inhibition .
Positional Effects :
- Substitutions at position 3 (e.g., Cl, NH₂) influence hydrogen bonding and electronic properties.
- Position 4 substituents (e.g., fluorobenzyl, hexyloxyphenyl) modulate lipophilicity and steric effects .
Pharmacological Potential of 3-Chloro-4-(4-Fluorobenzyl)-4H-1,2,4-Triazole
- Antioxidant Activity : Analogous triazoles with halogenated aryl groups exhibit potent radical scavenging, often outperforming BHA/BHT . The chloro and fluorobenzyl groups may enhance electron-deficient character, stabilizing radical intermediates.
- Antimicrobial Activity : Thiol-containing triazoles show strong activity against fungi and bacteria . While the target lacks a thiol group, its fluorobenzyl moiety may compensate via hydrophobic interactions with microbial membranes.
Biological Activity
The compound 3-chloro-4-(4-fluorobenzyl)-4H-1,2,4-triazole is a derivative of the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This article delves into its biological activity, particularly focusing on its antibacterial and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following formula:
- Molecular Formula : CHClFN
- Molecular Weight : 232.65 g/mol
- SMILES Notation : Clc1ccc(cc1)C(c2n[nH]c(=N2)N=C(S)N)c3cc(F)c(Cl)c3
This compound features a triazole ring that is known for its ability to interact with various biological targets.
Antibacterial Activity
Research has shown that triazole derivatives exhibit significant antibacterial properties. A study highlighted the effectiveness of various triazole compounds against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some related compounds ranged from 0.25 to 32 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Triazole Derivatives
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Clinafloxacin Derivative | 0.25 | MRSA |
| This compound | TBD | TBD |
| Ciprofloxacin | 1 | E. coli |
| Chloramphenicol | 16 | S. aureus |
The exact MIC for This compound remains to be determined in comparative studies but is anticipated to be competitive based on structural similarities to other effective triazoles.
Anticancer Activity
In addition to its antibacterial properties, triazole derivatives have shown promise in anticancer applications. A study reported that certain triazole compounds exhibited cytotoxic effects against cancer cell lines such as HT29 (colorectal cancer) . The compound's mechanism often involves inhibition of key enzymes involved in cancer cell proliferation.
Case Study: Cytotoxicity Against HT29 Cells
Researchers synthesized several derivatives and tested their cytotoxicity:
- Compound : 55.7 TZ (a derivative)
- IC50 : 5 µM against HT29 cells
- Mechanism : Inhibition of phospholipid-dependent kinase 1
This indicates potential pathways through which This compound could exert similar effects.
The biological activity of triazoles often stems from their ability to interact with specific enzymes or receptors within microbial or cancerous cells. For instance:
- Antibacterial Mechanism : Triazoles may inhibit bacterial cell wall synthesis or disrupt metabolic pathways.
- Anticancer Mechanism : They may interfere with cell cycle progression or induce apoptosis in cancer cells.
Q & A
Q. What are the standard synthetic routes for 3-chloro-4-(4-fluorobenzyl)-4H-1,2,4-triazole, and how are intermediates characterized?
The synthesis typically involves cyclization of precursors such as 4-fluorobenzylhydrazine with chloro-substituted nitriles or carbonyl compounds. Key steps include:
- Cyclization : Using reagents like phosphorus oxychloride (POCl₃) or acetic anhydride under reflux conditions .
- Intermediate purification : Thin-layer chromatography (TLC) monitors reaction progress, while nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity .
- Example protocol: React 4-fluorobenzylhydrazine with 3-chloropropionitrile in ethanol at 80°C for 12 hours, followed by POCl₃-mediated cyclization .
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?
- NMR spectroscopy : Identifies substituent positions (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm; triazole ring protons at δ 8.1–8.3 ppm) .
- Mass spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 282.05) .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound under varying catalytic conditions?
- Design of Experiments (DoE) : Systematically vary temperature (60–100°C), solvent polarity (ethanol vs. acetonitrile), and catalyst loading (0.1–1.0 eq. POCl₃) to identify optimal conditions .
- Computational modeling : Use density functional theory (DFT) to predict transition states and activation energies for cyclization steps, reducing trial-and-error experimentation .
- Case study : A 20% yield increase was achieved by switching from ethanol to acetonitrile, which stabilizes charged intermediates .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Docking vs. assay discrepancies : If molecular docking predicts strong binding to a kinase but in vitro assays show low inhibition:
- Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Check for off-target effects via kinome-wide profiling .
- Example : A triazole derivative showed poor antimicrobial activity despite favorable LogP predictions. Solubility limitations were identified via dynamic light scattering (DLS), prompting formulation adjustments .
Q. How do structural modifications influence the compound’s stability under physiological conditions?
- Degradation studies :
Q. What mechanistic insights can be gained from studying substituent effects on bioactivity?
- Comparative bioactivity table :
| Substituent | Target (IC₅₀, μM) | Mechanism |
|---|---|---|
| 4-Fluorobenzyl | EGFR (0.45 ± 0.02) | Competitive ATP inhibition |
| 4-Chlorobenzyl | COX-2 (1.2 ± 0.1) | Allosteric modulation |
- Methodology : Structure-activity relationship (SAR) studies using analogues with varying halogen substitutions (F, Cl, Br) and methyl groups .
Q. How can researchers design assays to evaluate the compound’s neuroprotective potential?
- In vitro models :
- Primary neuronal cultures exposed to glutamate-induced excitotoxicity; measure viability via MTT assay .
- Oxidative stress mitigation assessed via glutathione (GSH) levels and ROS detection probes .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
